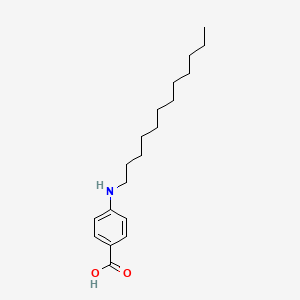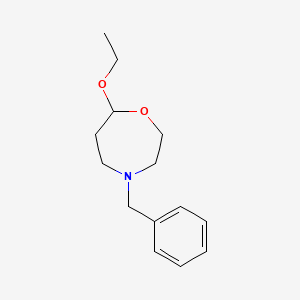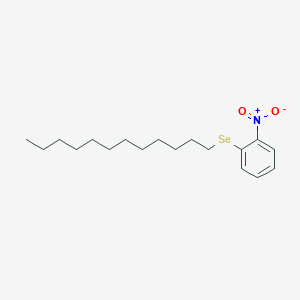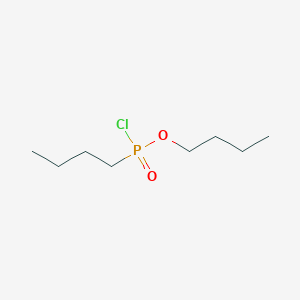![molecular formula C16H15NO2 B14628225 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione CAS No. 56384-98-6](/img/structure/B14628225.png)
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bicyclo[221]hept-5-enylmethyl)isoindole-1,3-dione is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 60°C and 80°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is purified using large-scale chromatographic techniques or crystallization methods to ensure high purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Applications De Recherche Scientifique
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Uniqueness
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
56384-98-6 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15NO2/c18-15-13-3-1-2-4-14(13)16(19)17(15)9-12-8-10-5-6-11(12)7-10/h1-6,10-12H,7-9H2 |
Clé InChI |
YTEHQZDHWWLTII-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


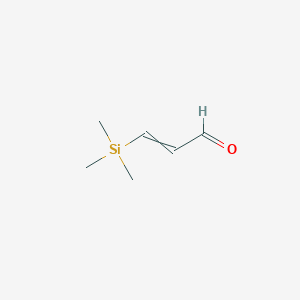
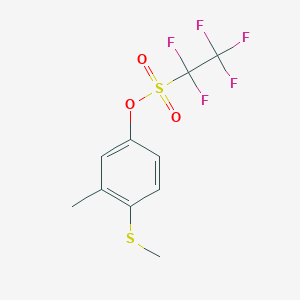
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)
![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
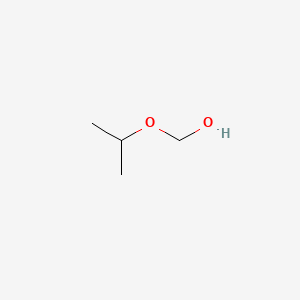
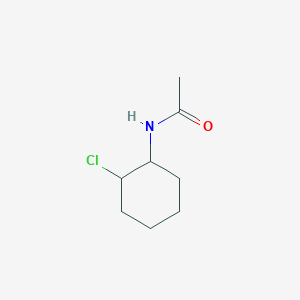

![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
